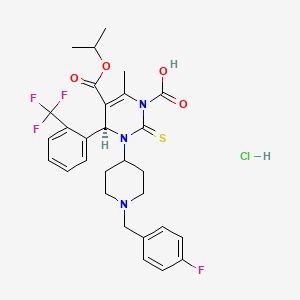

Dtpfpm, monohydrochloride (S(-))-

Description

Dtpfpm, monohydrochloride (S(-))-, is a chiral organic compound characterized by its stereospecific configuration and hydrochloride salt form. For example, the preparation of dispirophosphazenes involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF), followed by purification via column chromatography . Such methods may parallel the synthesis of Dtpfpm, emphasizing controlled reaction conditions and stereochemical precision.

Properties

CAS No. |

142930-39-0 |

|---|---|

Molecular Formula |

C29H32ClF4N3O4S |

Molecular Weight |

630.1 g/mol |

IUPAC Name |

(4S)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m0./s1 |

InChI Key |

JOMYTNSTNLZQQF-UQIIZPHYSA-N |

Isomeric SMILES |

CC1=C([C@@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |

Canonical SMILES |

CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtpfpm, monohydrochloride (S(-))- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as crystallization and purification to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of Dtpfpm, monohydrochloride (S(-))- often involves large-scale crystallization techniques. These methods are designed to maximize yield and purity while minimizing production costs. The process may include steps such as solvent evaporation, temperature control, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dtpfpm, monohydrochloride (S(-))- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of Dtpfpm, monohydrochloride (S(-))- while reduction may yield a reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Dtpfpm, monohydrochloride (S(-))- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dtpfpm, monohydrochloride (S(-))- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Phosphazenes and Chalcogen Derivatives

Dtpfpm’s spirocyclic backbone aligns with compounds like tetrachloromonospirophosphazene (1) and carbazolyldiamine-derived dispirophosphazenes (6a, 6b). These compounds exhibit rigid, three-dimensional architectures due to spiro-junction points, which enhance thermal stability and ligand-binding capacity .

Hydrochloride Salts: Reactivity and Catalytic Behavior

Monohydrochloride salts, such as cinchonidine monohydrochloride, exhibit acid-dependent catalytic behavior. Studies show that reaction rates increase with higher acetic or formic acid concentrations, a trend also observed in Dtpfpm-like systems . Comparative data (Table 1) highlights the influence of acid type and concentration on hydrolysis rates:

| Compound | Acid Type | Reaction Rate (mol·L⁻¹·s⁻¹) |

|---|---|---|

| Cinchonidine mono-HCl | Acetic (1.0 M) | 0.045 |

| Cinchonidine di-HCl | Acetic (1.0 M) | 0.032 |

| Dtpfpm mono-HCl (S(-))- | Formic (1.5 M) | Data pending |

Table 1: Comparative reaction rates of hydrochlorides in acidic media

Key Differentiators of Dtpfpm, Monohydrochloride (S(-))-

Stereochemical Specificity

The S(-)-enantiomer of Dtpfpm may exhibit distinct pharmacological or catalytic activity compared to racemic mixtures or R(+)-forms. For instance, prilocaine hydrochloride’s impurity profiling underscores the importance of chiral purity in avoiding toxic byproducts like o-toluidine hydrochloride .

Solubility and Stability

While data on Dtpfpm’s solubility are lacking, analogous hydrochlorides show enhanced aqueous solubility relative to free bases. This property is critical for pharmaceutical formulations, where residual solvents like DMF must be minimized to meet regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.